molecular formula C23H34O2 B086219 Abietic acid, dihydro-, triester with glycerol CAS No. 125-93-9

Abietic acid, dihydro-, triester with glycerol

Cat. No. B086219
CAS RN: 125-93-9
M. Wt: 951.4 g/mol
InChI Key: KZAOFYDFGRIAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abietic acid, dihydro-, triester with glycerol is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biochemistry and physiology. The compound is synthesized through a complex process, and its mechanism of action is still under investigation.

Mechanism Of Action

The mechanism of action of abietic acid, dihydro-, triester with glycerol is still under investigation. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

Abietic acid, dihydro-, triester with glycerol has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, improve insulin sensitivity, and regulate lipid metabolism. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using abietic acid, dihydro-, triester with glycerol in lab experiments is its low toxicity and high stability. However, its use is limited by its high cost and limited availability.

Future Directions

There are several future directions for the study of abietic acid, dihydro-, triester with glycerol. One potential direction is to investigate its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential side effects and drug interactions.
Conclusion:
In conclusion, abietic acid, dihydro-, triester with glycerol is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biochemistry and physiology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Further studies are needed to elucidate its mechanism of action and to identify potential side effects and drug interactions.

Synthesis Methods

Abietic acid, dihydro-, triester with glycerol is synthesized through the esterification of glycerol with abietic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a yellowish-brown viscous liquid with a faint odor.

Scientific Research Applications

Abietic acid, dihydro-, triester with glycerol has been extensively studied for its potential use in the field of biochemistry and physiology. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

125-93-9

Product Name

Abietic acid, dihydro-, triester with glycerol

Molecular Formula

C23H34O2

Molecular Weight

951.4 g/mol

IUPAC Name

2,3-bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carbonyl)oxy]propyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C63H98O6/c1-39(2)42-16-22-49-45(34-42)19-25-52-58(49,7)28-13-31-61(52,10)55(64)67-37-48(69-57(66)63(12)33-15-30-60(9)51-24-18-44(41(5)6)36-47(51)21-27-54(60)63)38-68-56(65)62(11)32-14-29-59(8)50-23-17-43(40(3)4)35-46(50)20-26-53(59)62/h34-36,39-44,48-54H,13-33,37-38H2,1-12H3

InChI Key

KZAOFYDFGRIAQU-UHFFFAOYSA-N

SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CCC6=CC(CCC65)C(C)C)C)C)OC(=O)C7(CCCC8(C7CCC9=CC(CCC98)C(C)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(COC(=O)C4(CCCC5(C4CCC6=CC(CCC65)C(C)C)C)C)OC(=O)C7(CCCC8(C7CCC9=CC(CCC98)C(C)C)C)C)C

Other CAS RN

125-93-9

Origin of Product

United States

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